METHYL 4-{2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]ACETAMIDO}BENZOATE
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Overview
Description
METHYL 4-{2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]ACETAMIDO}BENZOATE is a useful research compound. Its molecular formula is C17H17ClN2O4 and its molecular weight is 348.8 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-{[N-(5-chloro-2-methoxyphenyl)glycyl]amino}benzoate is 348.0876847 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[(5-chloro-2-methoxyphenyl)amino]acetamido}benzoate typically involves the reaction of 4-acetamido-5-chloro-2-methoxybenzoic acid with methylating agents such as dimethyl sulfate . The reaction conditions often include the use of solvents like methanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[(5-chloro-2-methoxyphenyl)amino]acetamido}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-{2-[(5-chloro-2-methoxyphenyl)amino]acetamido}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of methyl 4-{2-[(5-chloro-2-methoxyphenyl)amino]acetamido}benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-acetamido-5-chloro-2-methoxybenzoate
- Methyl 4-(acetylamino)-5-chloro-2-methoxybenzoate
- Methyl 4-acetamido-5-chloro-o-anisate
Uniqueness
Methyl 4-{2-[(5-chloro-2-methoxyphenyl)amino]acetamido}benzoate is unique due to its specific structural features, such as the presence of both chloro and methoxy groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 4-[[2-(5-chloro-2-methoxyanilino)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-23-15-8-5-12(18)9-14(15)19-10-16(21)20-13-6-3-11(4-7-13)17(22)24-2/h3-9,19H,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSHLXKVLWQBOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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